molecular formula C21H22N2O5S B3610949 3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID

3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID

Cat. No.: B3610949
M. Wt: 414.5 g/mol
InChI Key: SKJNFSFQLFOUKF-UHFFFAOYSA-N
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Description

3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thiophene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole ring, followed by the introduction of the thiophene ring and the propanoic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID: A structurally similar compound with different functional groups.

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the pyrrole and propanoic acid moieties.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring but not the thiophene or propanoic acid groups.

Uniqueness

3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-27-15-7-9-18(28-2)16(12-15)22-20(24)13-23-14(6-10-21(25)26)5-8-17(23)19-4-3-11-29-19/h3-5,7-9,11-12H,6,10,13H2,1-2H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJNFSFQLFOUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID
Reactant of Route 2
3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID
Reactant of Route 3
3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID
Reactant of Route 4
3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID
Reactant of Route 5
Reactant of Route 5
3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID

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